2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiazole ring, which is known for its diverse biological activities, and an isoquinoline structure, which is often found in pharmacologically active compounds .
Preparation Methods
The synthesis of 2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like halogens or alkylating agents For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The isoquinoline structure may also play a role in binding to DNA or proteins, affecting cellular processes . The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence multiple biological pathways .
Comparison with Similar Compounds
Similar compounds include other thiazole and isoquinoline derivatives, such as:
- 2-(4-chlorophenyl)-1,2-dihydroisoquinoline-4-carboxamide
- N-(thiazol-2-yl)-2-phenylacetamide These compounds share structural similarities but may differ in their biological activities and chemical properties. The unique combination of the thiazole and isoquinoline structures in 2-(4-methoxyphenethyl)-1-oxo-N-(thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C22H19N3O3S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-(1,3-thiazol-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-28-16-8-6-15(7-9-16)10-12-25-14-19(20(26)24-22-23-11-13-29-22)17-4-2-3-5-18(17)21(25)27/h2-9,11,13-14H,10,12H2,1H3,(H,23,24,26) |
InChI Key |
ZVVZIXAXWBQDDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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